N-(1-acetylindolin-6-yl)-4-fluorobenzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide (CAS 1021210-99-0) is a synthetic small-molecule sulfonamide featuring an N-acetyl-2,3-dihydroindole (indoline) core linked via a sulfonamide bridge at the 6-position to a 4-fluorophenyl ring. Its molecular formula is C₁₆H₁₅FN₂O₃S with a molecular weight of 334.4 g/mol.

Molecular Formula C16H15FN2O3S
Molecular Weight 334.4 g/mol
CAS No. 1021210-99-0
Cat. No. B3397293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)-4-fluorobenzenesulfonamide
CAS1021210-99-0
Molecular FormulaC16H15FN2O3S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2O3S/c1-11(20)19-9-8-12-2-5-14(10-16(12)19)18-23(21,22)15-6-3-13(17)4-7-15/h2-7,10,18H,8-9H2,1H3
InChIKeyIPACHJZIOSVWSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide (CAS 1021210-99-0): Compound Identity, Class, and Physicochemical Baseline


N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide (CAS 1021210-99-0) is a synthetic small-molecule sulfonamide featuring an N-acetyl-2,3-dihydroindole (indoline) core linked via a sulfonamide bridge at the 6-position to a 4-fluorophenyl ring [1]. Its molecular formula is C₁₆H₁₅FN₂O₃S with a molecular weight of 334.4 g/mol [1]. The compound belongs to the broader class of indoline-6-sulfonamides, a scaffold associated with two distinct pharmacological activities: inhibition of the bacterial enzyme DapE (diaminopimelate desuccinylase) relevant to antibiotic discovery [2], and modulation of histone deacetylase 6 (HDAC6) implicated in oncology and neurodegeneration . Computed physicochemical properties include an XLogP3 of 1.9, a topological polar surface area (TPSA) of 74.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1].

Why N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide Cannot Be Replaced by In-Class Indoline Sulfonamide Analogs


Within the indoline-6-sulfonamide chemotype, even single-point modifications to the aryl sulfonamide substituent can redirect biological target engagement, alter physicochemical property windows, and shift the mechanism of action—as demonstrated by Fuentes-Martín et al. (2024), who showed that the substituent on the sulfonamide nitrogen determines not only antiproliferative potency (IC₅₀ spanning 1.7–109 nM across analogs) but also whether compounds arrest cells at G2/M or trigger apoptosis via caspase 3/7 [1]. Similarly, in the DapE inhibitor series, the N-acetyl-5-halo-6-sulfonamide indoline scaffold exhibited IC₅₀ values ranging from >200 µM to 130 µM depending solely on the sulfonamide N-substituent [2]. The 4-fluorophenylsulfonamide moiety in the target compound provides a specific combination of electron-withdrawing character (–F), moderate lipophilicity (XLogP3 = 1.9), and hydrogen-bonding capacity (5 HBA, 1 HBD) [3] that cannot be replicated by the 3-trifluoromethylphenyl, thiophene-2-yl, or unsubstituted phenyl congeners. Substituting the sulfonamide for a carboxamide linker (CAS 1021208-14-9) eliminates the sulfonamide's zinc-binding group capacity, which is critical for DapE and carbonic anhydrase inhibition [2].

N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity Comparison: 4‑Fluorophenyl vs. 3‑Trifluoromethylphenyl and Thiophene‑2‑yl Analogs

The target compound (CAS 1021210-99-0) has a computed XLogP3 of 1.9, placing it within the optimal drug-like range (1–3) for oral bioavailability according to Lipinski and Veber guidelines [1]. In contrast, the 3-trifluoromethylphenyl analog (CAS 397842-25-0) carries a substantially higher lipophilicity burden due to the –CF₃ group, while the thiophene-2-sulfonamide analog (CAS 1021210-94-5) may exhibit altered heterocyclic interactions and metabolic stability . The 4-fluorophenyl substituent provides a favorable balance: fluorine imparts metabolic stability via blockade of CYP450-mediated para-hydroxylation while maintaining moderate logP, avoiding the excessive lipophilicity that limits the clinical utility of earlier indolesulfonamide tubulin inhibitors [2].

Physicochemical profiling Lipophilicity Drug-likeness

TPSA and Hydrogen-Bonding Profile vs. Carboxamide and 2‑Methylphenyl Analogs

The target compound possesses a TPSA of 74.9 Ų with 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The sulfonamide –SO₂NH– linker provides an additional HBD and two HBA compared to the corresponding carboxamide analog N-(1-acetylindolin-6-yl)-4-fluorobenzamide (CAS 1021208-14-9; MW 298.31), which would have a lower TPSA and different hydrogen-bonding topology . The ortho-methyl analog, N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide (CAS 1021211-07-3), introduces steric hindrance adjacent to the sulfonamide, which may restrict conformational freedom and alter target-binding geometry . The TPSA of 74.9 Ų falls below the 140 Ų threshold predictive of good oral absorption, while the single HBD limits desolvation penalty.

Drug design Permeability Polar surface area

Regioisomeric Differentiation: 6‑Sulfonamide vs. 5‑Sulfonamide Indoline Scaffold

The target compound bears the sulfonamide substituent at the indoline 6-position. The regioisomeric 1-acetylindoline-5-sulfonamide (CAS 3264-38-8) has been reported to inhibit carbonic anhydrase IX (CA IX) with an IC₅₀ of approximately 12.9 µM in MCF7 breast cancer cells under hypoxic conditions, and CA XII with Kᵢ values up to 41.3 nM . The 6-sulfonamide regioisomer, by contrast, has been specifically implicated in DapE enzyme inhibition, with molecular docking suggesting that the sulfonamide moiety functions as a zinc-binding group within the DapE active site [1]. The regiochemical placement at the 6-position, combined with the N-acetyl group at position 1, creates a distinct pharmacophoric geometry for DapE engagement that the 5-sulfonamide isomer cannot achieve [1].

Regiochemistry Scaffold selection Target engagement

DapE Enzyme Inhibition: Class-Level Potency of N-Acetyl-6-Sulfonamide Indolines

In the DapE inhibitor series reported by Reidl et al. (2020), N-acetyl-5-halo-6-sulfonamide indolines bearing the same core scaffold as the target compound were assayed for DapE inhibition. The isopentyl sulfonamide analog 4 exhibited an IC₅₀ of >200 µM, while the piperidine sulfonamide analog 9i showed improved potency with an IC₅₀ of 130 µM against Neisseria meningitidis DapE [1]. The target compound (CAS 1021210-99-0), bearing a 4-fluorophenylsulfonamide N-substituent, has not been directly evaluated in this assay; however, its structural containment within the same N-acetyl-6-sulfonamide indoline scaffold predicts DapE engagement, and the 4-fluorophenyl group may modulate potency relative to alkyl-substituted analogs through electronic effects on the zinc-binding sulfonamide [1]. Direct head-to-head DapE IC₅₀ data for CAS 1021210-99-0 vs. analogs 4 and 9i are not currently published.

Antibiotic discovery DapE inhibition Gram-negative bacteria

Vendor Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound (CAS 1021210-99-0) is commercially available from Life Chemicals (catalog F5099-0751) at 95%+ purity in quantities ranging from 1 mg ($54) to 100 mg ($248) [1]. The 3-trifluoromethylphenyl analog (CAS 397842-25-0) is available from CheMenu (catalog CM930771) also at 95%+ purity . The thiophene-2-sulfonamide analog (CAS 1021210-94-5) is listed by Chemsrc and multiple vendors . The carboxamide analog (CAS 1021208-14-9) is available from Bidepharm at 98% purity . The 4-fluorophenyl target compound thus presents procurement parity with its closest analogs, with no significant purity or availability disadvantage, while offering the unique combination of 4-fluorophenyl electronic character and 6-sulfonamide regiospecificity noted in the evidence above.

Procurement Commercial availability Purity

Mechanism-Determining Sulfonamide Substituent: Lessons from Indolic Benzenesulfonamide Antiproliferative SAR

Fuentes-Martín et al. (2024) demonstrated that in the N-indolyl-3,4,5-trimethoxybenzenesulfonamide series, the nature of the substituent on the sulfonamide nitrogen determines whether compounds act as pure tubulin polymerization inhibitors (colchicine-site binding) or trigger alternative apoptotic mechanisms via caspase 3/7 activation, with antiproliferative IC₅₀ values spanning 1.7–109 nM against HeLa cells for the most potent derivatives [1]. While the target compound (CAS 1021210-99-0) belongs to a structurally distinct indoline-6-sulfonamide subclass and has not been evaluated in this specific antiproliferative panel, the overarching SAR principle—that sulfonamide N-substituent identity governs both potency and mechanism—is directly transferable. The 4-fluorophenyl substituent provides a unique electronic profile (Hammett σₚ for –F = +0.06; moderate electron-withdrawing) distinct from the 3,4,5-trimethoxyphenyl motif in the published series, offering a complementary mechanistic probe for tubulin and HDAC target space exploration [1].

Anticancer Tubulin polymerization Mechanism of action

N-(1-Acetylindolin-6-yl)-4-fluorobenzenesulfonamide: Research and Industrial Application Scenarios Based on Quantitative Evidence


DapE Inhibitor Lead Optimization for Gram-Negative Antibiotic Discovery

The target compound is a structurally authenticated member of the N-acetyl-6-sulfonamide indoline scaffold validated as DapE inhibitors by Reidl et al. (2020), where the lead isopentyl analog 4 and piperidine analog 9i exhibited IC₅₀ values of >200 µM and 130 µM, respectively, against Neisseria meningitidis DapE [1]. The 4-fluorophenylsulfonamide variant (CAS 1021210-99-0) represents a rational aryl-substituted iteration designed to probe electronic effects on the sulfonamide zinc-binding group. Procurement of this compound enables SAR expansion beyond the published alkyl-substituted series, with the goal of improving potency toward the sub-10 µM range considered a starting point for antibacterial lead development [1].

HDAC6 Selectivity Screening in Oncology and Neurodegeneration Panels

Indoline sulfonamides have been implicated as HDAC6 inhibitors, with certain indole-based sulfonamide hydroxamic acids showing HDAC6 IC₅₀ values as low as 0.1 µM and selectivity ratios of 60-fold over HDAC1 and 223-fold over HDAC2 [1]. The target compound's 4-fluorophenylsulfonamide motif provides a distinct electronic and steric profile from the hydroxamic acid zinc-binding groups typical of potent HDAC6 inhibitors. Its moderate lipophilicity (XLogP3 = 1.9) and favorable TPSA (74.9 Ų) support inclusion in HDAC isoform selectivity panels to assess whether the sulfonamide anilide architecture can achieve HDAC6-biased inhibition without the pharmacokinetic liabilities of hydroxamic acids [2].

Tubulin–Colchicine Site Mechanistic Probe in Antiproliferative Screening Cascades

The Fuentes-Martín et al. (2024) study established that sulfonamide N-substituents on indolic benzenesulfonamides govern antiproliferative potency (IC₅₀ 1.7–109 nM against HeLa) and mechanism (G2/M arrest with caspase 3/7 activation, via colchicine-site tubulin binding) [1]. The 4-fluorophenyl analog (CAS 1021210-99-0), with its moderate electron-withdrawing character (Hammett σₚ = +0.06), provides a distinct electronic probe for tubulin polymerization inhibition screening compared to the electron-rich 3,4,5-trimethoxyphenyl motif. Its procurement is warranted for research programs seeking to decouple tubulin-binding potency from MDR pump susceptibility—a key advantage of the indolesulfonamide class over clinically used agents such as vinblastine and paclitaxel [1].

Physicochemical Property Benchmarking for Fragment-Based and Property-Guided Drug Design

With an XLogP3 of 1.9, TPSA of 74.9 Ų, 1 HBD, 5 HBA, and a molecular weight of 334.4 g/mol, the target compound resides comfortably within established drug-like property space [1]. Its computed properties satisfy all four Lipinski Rule of Five criteria and the Veber oral bioavailability rules (≤10 rotatable bonds, ≤140 Ų TPSA). This balanced profile makes the compound suitable as a property benchmark for assessing how incremental structural modifications (e.g., halogen substitution, heterocycle replacement, or sulfonamide N-alkylation) perturb key physicochemical parameters in the indoline sulfonamide series. Procurement at ≥95% purity from Life Chemicals supports reproducible property measurements (logD, solubility, permeability) across laboratories [1].

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